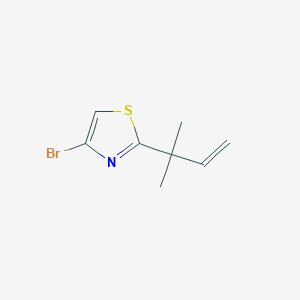

4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole

Description

Historical Development of Thiazole (B1198619) Heterocyclic Chemistry

The field of thiazole chemistry has a rich history dating back to the late 19th century. A pivotal moment in its development was the discovery of the Hantzsch thiazole synthesis in 1887 by Arthur Hantzsch. This reaction, which involves the condensation of an α-haloketone with a thioamide, remains a fundamental and widely used method for constructing the thiazole ring. The Hantzsch synthesis is known for its efficiency and the ability to produce highly functionalized thiazoles from simple starting materials. nih.gov

Following the foundational work of Hantzsch, chemists like Hofmann and Bogert, along with their collaborators, made significant contributions that expanded the scope of thiazole chemistry. Another key advancement was the Cook-Heilbron synthesis, discovered in 1947, which provides a route to 5-aminothiazoles from α-aminonitriles and various sulfur-containing reagents. These classical methods, alongside newer synthetic strategies, have solidified the importance of thiazoles in various scientific domains, including medicinal chemistry and materials science. nih.govnih.gov

Significance of Brominated Thiazole Scaffolds in Organic Synthesis

Brominated thiazoles, such as 4-bromothiazole (B1332970) and 2,4-dibromothiazole (B130268), are exceptionally valuable building blocks in organic synthesis. The bromine atom serves as a versatile handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond on the thiazole ring can be readily activated by palladium or other metal catalysts, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is particularly useful for the construction of complex molecules. For instance, the bromine at the 4-position of a thiazole can be selectively displaced in reactions like the Suzuki-Miyaura, Negishi, and Sonogashira couplings. nih.gov These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, at this position. The ability to perform these transformations regioselectively on poly-brominated thiazoles further enhances their synthetic utility. nih.govresearchgate.net This strategic functionalization is crucial for creating libraries of compounds for drug discovery and for the synthesis of advanced materials. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Brominated Thiazoles

| Reaction Type | Reactants | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | 2,4-dibromothiazole, Alkyl/Aryl Zinc Halides | Pd(0) | 2-Substituted-4-bromothiazole | 65-85 | nih.gov |

| Stille Coupling | 4-bromothiazole derivative, Organostannane | Pd(0) | 2,4-disubstituted thiazole | 58-62 | nih.gov |

| Sonogashira Coupling | 2,4-dibromothiazole, Alkyne | Pd(0)/Cu(I) | 2-Alkynyl-4-bromothiazole | Varies | nih.gov |

| Suzuki-Miyaura Coupling | 4-bromobithiazole, boronic acid | Pd(0) | Arylated bithiazole | Varies | researchgate.net |

Overview of the 2-Substituted and 4-Halogenated Thiazole Motif

The 2,4-disubstituted thiazole framework is a common motif in a vast number of biologically active compounds. nih.govbenthamdirect.comtandfonline.com The substituents at the 2- and 4-positions significantly influence the molecule's physical, chemical, and biological properties. The presence of a halogen, specifically bromine, at the 4-position, as in the title compound, imparts a distinct reactivity profile.

The thiazole ring itself has a unique electronic distribution. The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation by strong bases. The C5 position is the most electron-rich, rendering it the preferred site for electrophilic attack. The C4 position is relatively neutral.

In a 4-halogenated thiazole, the bromine atom acts as a good leaving group in nucleophilic aromatic substitution reactions, although this is less common than cross-coupling reactions. More importantly, it activates the C4 position for metal-catalyzed reactions. The substituent at the C2 position can sterically and electronically influence the reactivity at other positions on the ring. For instance, a bulky substituent at C2, such as the 2-methylbut-3-en-2-yl group, can hinder access to the adjacent N3 and C4 positions, potentially affecting reaction rates and outcomes. msu.edu

The synthesis of 2,4-disubstituted thiazoles often begins with a regioselective functionalization of a pre-existing thiazole or a precursor like 2,4-dibromothiazole. Cross-coupling reactions are frequently employed to introduce a substituent at the more reactive 2-position first, followed by a second coupling at the 4-position. nih.govresearchgate.net

Current Research Landscape Pertaining to 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole and Related Analogues

Direct and detailed research on 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole is not extensively reported in the current scientific literature. However, the research landscape for its structural analogues is rich and provides valuable insights into its potential synthesis and reactivity.

The synthesis of thiazoles bearing tertiary alkyl groups at the 2-position can be challenging. However, recent advancements have shown that tertiary propargyl alcohols, which bear a structural resemblance to the 2-methylbut-3-en-2-yl group, can be reacted with thioamides in the presence of calcium catalysts to form functionalized thiazoles. nih.gov This suggests a potential synthetic route to the title compound or its analogues.

Research into 2,4-disubstituted thiazoles is very active, with many studies focusing on their synthesis and evaluation for various biological activities. For example, libraries of 2,4-disubstituted thiazoles have been synthesized and tested as modulators of cellular development and as antimicrobial agents. nih.govopenreviewhub.org These studies often rely on the Hantzsch synthesis or on the modification of pre-functionalized thiazoles.

The alkenyl moiety within the 2-substituent of the title compound introduces another site of potential reactivity. The development of direct C-H alkenylation methods for azoles, including thiazoles, has become an important area of research. mdpi.com While these methods typically functionalize the thiazole ring itself, the presence of an alkene in a side chain offers possibilities for further synthetic modifications, such as metathesis or addition reactions.

The study of related 2-alkenylthiazoles and their cross-coupling reactions is also an area of interest. Palladium-catalyzed cross-coupling reactions of alkenyl aluminum reagents with 2-bromobenzofurans have been shown to be highly efficient, suggesting that similar strategies could be applied to 4-bromothiazoles to introduce alkenyl substituents at the 4-position or to couple the 2-alkenyl-4-bromothiazole with other molecules. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2-methylbut-3-en-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNS/c1-4-8(2,3)7-10-6(9)5-11-7/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTYAUZYAKQJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458001 | |

| Record name | 4-Bromo-2-(2-methylbut-3-en-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845659-97-4 | |

| Record name | 4-Bromo-2-(2-methylbut-3-en-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 2 Methylbut 3 En 2 Yl Thiazole and Advanced Analogues

Retrosynthetic Analysis of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole

A retrosynthetic analysis of the target molecule, 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole, allows for its deconstruction into simpler, more readily available starting materials. This process illuminates the key bond formations required for its synthesis.

The most logical disconnections for the target structure are the carbon-bromine bond at the C-4 position of the thiazole (B1198619) ring and the bonds forming the heterocyclic ring itself.

C-Br Bond Disconnection: The bromine atom at the C-4 position is logically introduced in a late-stage electrophilic bromination step. This points to 2-(2-methylbut-3-en-2-yl)thiazole as the immediate precursor. This strategy is common for halogenating heterocyclic systems.

Thiazole Ring Disconnection (Hantzsch Approach): The 2-substituted thiazole precursor can be disconnected according to the principles of the Hantzsch thiazole synthesis. This classical and highly reliable method involves the condensation of a thioamide with an α-halocarbonyl compound. nih.govresearchgate.net

The C-2 and its substituent, the (2-methylbut-3-en-2-yl) group, along with the ring's sulfur atom, are derived from a thioamide. The required starting material is therefore 2,2-dimethylbut-3-enethioamide .

The N-1, C-4, and C-5 atoms of the thiazole ring are supplied by an α-halocarbonyl compound. A simple and effective synthon for this purpose is a two-carbon unit like chloroacetaldehyde or bromoacetaldehyde .

This analysis suggests a forward synthesis commencing with the preparation of 2,2-dimethylbut-3-enethioamide, followed by its cyclocondensation with an α-haloacetaldehyde equivalent to form the 2-substituted thiazole ring, and culminating in a regioselective bromination at the C-4 position.

Classical and Contemporary Approaches to Thiazole Ring Formation

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These range from classical condensations to highly efficient modern protocols.

The Hantzsch synthesis, first reported in the 19th century, remains the most prevalent method for thiazole construction. nih.govmdpi.com The reaction involves the cyclocondensation of an α-halocarbonyl compound with a species containing a thioamide functional group, such as thioamides, thioureas, or thiosemicarbazides. nih.govresearchgate.net The mechanism proceeds through the initial formation of an imino thioether intermediate, which then cyclizes and dehydrates to yield the aromatic thiazole ring. nih.gov

While the classical approach is robust, contemporary research has introduced numerous variations to improve efficiency, sustainability, and substrate scope. These modernizations often focus on milder reaction conditions and the use of catalysts.

| Modern Variation | Conditions/Catalyst | Key Advantages | References |

| Ultrasonic Irradiation | Ultrasonic bath, Silica supported tungstosilisic acid | Reduced reaction times, improved yields, energy efficiency. | mdpi.com |

| Microwave Irradiation | Microwave reactor | Rapid synthesis (minutes vs. hours), often higher purity. | mdpi.com |

| Heterogeneous Catalysis | Copper silicate | Simple catalyst recovery and reuse, environmentally benign. | nanobioletters.com |

| Solvent-Free Synthesis | Grinding or neat reaction | Eco-friendly ("green chemistry"), simple workup, fast reaction. | organic-chemistry.org |

| Holzapfel-Meyers-Nicolaou | Basic conditions, TFAA/pyridine | Preserves stereochemical integrity for chiral substrates (e.g., amino acid-derived thioamides). | researchgate.net |

These modern adaptations make the Hantzsch synthesis a highly versatile and powerful tool for generating a diverse library of thiazole derivatives.

Beyond the Hantzsch synthesis, other classical methods utilize thiocarbonyl compounds for thiazole ring formation.

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylaminoketones using a stoichiometric amount of a dehydrating/sulfurizing agent, typically phosphorus pentasulfide or Lawesson's reagent. mdpi.comanalis.com.my This approach is particularly useful for synthesizing 2,5-disubstituted thiazoles.

Cook-Heilbron Synthesis: In this reaction, α-aminonitriles react with carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions to produce 5-aminothiazole derivatives. mdpi.compharmaguideline.com This method provides a direct route to thiazoles bearing an amino group at the C-5 position.

These methods, while older, still provide valuable and alternative pathways to specific substitution patterns on the thiazole ring that may be less accessible through the standard Hantzsch protocol.

Recent innovations in synthetic methodology have unlocked new, often metal-free, pathways to the thiazole core.

From Unsaturated Isocyanides: Active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (TosMIC), can undergo base-induced cyclization with α-oxodithioesters or methyl arenecarbodithioates. organic-chemistry.org This method offers a rapid and efficient route to 4,5-disubstituted thiazoles.

Metal-Free Conditions: A significant trend in modern synthesis is the avoidance of transition metal catalysts.

One such approach involves the reaction of β-aminonitroalkenes with N-thiocyanatosaccharin, which proceeds under mild conditions to form trisubstituted thiazoles. organic-chemistry.org

Another metal-free protocol uses trifluoromethanesulfonic acid (TfOH) to catalyze the coupling of α-diazoketones with thioamides or thioureas, yielding 2,4-disubstituted oxazoles and thiazoles. organic-chemistry.org

An innovative one-pot synthesis uses N-Bromosuccinimide (NBS) in water to convert ethylarenes into an α-bromoketone in situ, which is then trapped by a thioamide to form the thiazole ring. nih.govresearchgate.net

These novel strategies often provide access to unique substitution patterns and align with the principles of green chemistry by minimizing waste and avoiding toxic reagents.

Regioselective Bromination Strategies for Thiazole Nuclei

Introducing a bromine atom at a specific position on the thiazole ring is critical for building complex molecules like the target compound. The inherent electronic properties of the thiazole ring dictate that the C-5 position is the most nucleophilic and thus the most susceptible to electrophilic attack. pharmaguideline.com Therefore, achieving regioselective bromination at the C-4 position requires a carefully considered strategy.

Direct electrophilic bromination of a 2-substituted thiazole preferentially occurs at the C-5 position. To achieve C-4 bromination, this more reactive site must be blocked. However, certain reagents and conditions can influence this selectivity.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the electrophilic bromination of heterocycles, valued for its ease of handling compared to hazardous liquid bromine. researchgate.netmdpi.com While direct C-4 bromination of an unsubstituted thiazole is challenging, NBS can be effective under specific circumstances. In some syntheses, sequential bromination is employed, where NBS first adds to the C-5 position, and further reaction under different conditions might affect other positions. nih.gov The development of methods using NBS for the synthesis of the complete family of bromothiazoles, including 4-bromothiazole (B1332970), often involves sequential bromination-debromination steps, highlighting the complexity of controlling regioselectivity. nih.gov

Synthesis from Dibrominated Precursors: A highly effective and common strategy to ensure the bromine is located at the C-4 position is to begin with 2,4-dibromothiazole (B130268) . researchgate.netnih.gov The C-2 position of 2,4-dibromothiazole is significantly more electron-deficient and thus more reactive toward nucleophiles in palladium-catalyzed cross-coupling reactions (e.g., Negishi, Stille, Suzuki). researchgate.netnih.gov This allows for the regioselective introduction of a substituent at C-2 while leaving the bromine atom at C-4 untouched. This two-step approach—regioselective coupling at C-2 followed by further manipulation—is a cornerstone for the synthesis of 2,4-disubstituted thiazoles. researchgate.net For the target molecule, this would involve coupling 2,4-dibromothiazole with an organometallic derivative of the (2-methylbut-3-en-2-yl) group.

The table below summarizes common bromination approaches.

| Method | Reagent(s) | Substrate | Outcome/Notes | References |

| Direct Bromination | NBS | 2-Substituted Thiazole | Generally favors C-5 position. C-4 bromination is difficult and often requires a blocked C-5 position. | pharmaguideline.comnih.gov |

| Sequential Halogenation | NBS, BuLi, CBr₄ | Thiazole | Stepwise addition and/or rearrangement of bromine atoms to access specific isomers like 4-bromothiazole. | researchgate.netnih.gov |

| Functionalization of Dibromothiazole | 2,4-Dibromothiazole, Organometallic Reagent, Pd(0) Catalyst | 2,4-Dibromothiazole | Regioselective cross-coupling at the more reactive C-2 position, leaving a stable bromine at C-4. Highly reliable. | researchgate.netnih.gov |

Sequential Bromination-Debromination Protocols for Brominated Thiazoles

The synthesis of brominated thiazoles often relies on direct electrophilic bromination. However, controlling the regioselectivity can be challenging. A common strategy involves a sequential bromination-debromination protocol, particularly when a specific isomer, such as a 4-bromo or 5-bromothiazole, is desired.

Initially, the thiazole ring, if unsubstituted, is typically brominated at the most reactive positions, which are C-5 and C-4. For instance, treating 2-substituted thiazoles with excess N-bromosuccinimide (NBS) can lead to the formation of a 2,4,5-tribromothiazole (B1600981) intermediate. This exhaustive bromination serves to protect and activate the ring.

The subsequent step involves selective debromination to yield the desired monobrominated product. This is often achieved through a process called reductive debromination or by utilizing organometallic intermediates. A common method involves metal-halogen exchange, for example, by treating the polybrominated thiazole with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a proton source. The bromine at the most acidic position (typically C-5) is preferentially removed, which can be a route to obtaining 4-bromothiazoles from a 4,5-dibromo precursor.

For example, 2-alkyl-4,5-dibromothiazoles can be selectively debrominated at the 5-position by treatment with one equivalent of n-BuLi at -78 °C, followed by the addition of water or another electrophile. This strategy provides a reliable pathway to 4-bromo-2-alkylthiazoles.

Strategies for Introducing the 2-(2-Methylbut-3-en-2-yl) Side Chain

The installation of the specific C-2 substituent, the 2-methylbut-3-en-2-yl group (also known as a tertiary α,α-dimethylallyl group), is a critical step that defines the target molecule. Several synthetic strategies can be employed to achieve this.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Starting from a 2,4-dibromothiazole, the bromine atom at the C-2 position is generally more reactive towards oxidative addition to a Pd(0) catalyst than the bromine at C-4. This difference in reactivity allows for selective functionalization.

A Stille or Suzuki coupling reaction could be employed. For a Stille coupling, 2,4-dibromothiazole would be reacted with an organostannane reagent, such as (2-methylbut-3-en-2-yl)tributylstannane, in the presence of a palladium catalyst like Pd(PPh₃)₄. Alternatively, a Suzuki coupling would involve an organoboron reagent, such as a boronic acid or ester derivative of the side chain. These reactions typically offer high yields and functional group tolerance.

| Cross-Coupling Reaction | Reagents | Catalyst/Ligand | Typical Conditions |

| Stille Coupling | 2,4-Dibromothiazole, Organostannane | Pd(PPh₃)₄, Cu(I) co-catalyst | Anhydrous THF or Toluene (B28343), Heat |

| Suzuki Coupling | 2,4-Dibromothiazole, Organoboron | Pd(dppf)Cl₂, SPhos | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O), Heat |

| Negishi Coupling | 2,4-Dibromothiazole, Organozinc | Pd(PPh₃)₄ | Anhydrous THF, Room Temp to Heat |

This table presents generalized conditions for illustrative purposes.

An alternative approach involves starting with a simpler alkyl group at the C-2 position, such as an isopropyl group, and then functionalizing it to create the desired tertiary alkenyl side chain. This multi-step process offers a different synthetic route.

For instance, one could begin with 4-bromo-2-isopropylthiazole. The isopropyl group could undergo radical bromination or oxidation to introduce a functional handle, such as a hydroxyl or carbonyl group. For example, oxidation could yield 4-bromo-2-(2-hydroxypropan-2-yl)thiazole. This tertiary alcohol could then be subjected to a Wittig reaction or a related olefination protocol to introduce the vinyl group. A more direct route from the alcohol would be dehydration under acidic conditions, though this might risk side reactions involving the thiazole ring or the bromine substituent.

A fundamentally different strategy involves constructing the thiazole ring with the side chain or its precursor already in place. The Hantzsch thiazole synthesis is a classic method that involves the condensation of a thioamide with an α-haloketone.

In this context, a custom thioamide derived from 2-methylbut-3-en-2-oic acid could be used. More elegantly, derivatives of but-3-yn-2-ol can serve as versatile building blocks. For example, propargyl alcohols can be used in transition metal-catalyzed reactions to form heterocycles. A gold- or silver-catalyzed reaction between a thioamide and a derivative of 3-methylpent-1-en-4-yn-3-ol could potentially lead to the formation of the desired 2-substituted thiazole skeleton directly, which could then be brominated at the C-4 position.

Stereoselective Synthesis of Chiral Analogues

The target molecule, 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole, is achiral. However, the principles of its synthesis can be extended to create chiral analogues, which are often of interest in pharmaceutical development. Chirality could be introduced by modifying the side chain.

For example, if a related side chain with a stereocenter were desired, such as (S)-2-methylpent-3-en-2-yl, a stereoselective synthesis would be necessary. This could be achieved through several methods:

Chiral Pool Synthesis: Starting from a readily available chiral molecule that contains the required stereocenter.

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, an asymmetric allylation or a stereoselective cross-coupling reaction could be employed to install the side chain.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemistry of a reaction, followed by its removal.

These advanced methods allow for the synthesis of specific enantiomers or diastereomers of related thiazole compounds.

Green Chemistry Principles and Sustainable Synthetic Routes for Bromothiazoles

Applying green chemistry principles to the synthesis of bromothiazoles aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key areas of focus include the choice of reagents, solvents, and catalysts.

For the bromination step, replacing traditional brominating agents with more environmentally benign alternatives is a primary goal. While N-bromosuccinimide (NBS) is common, its use generates succinimide (B58015) as a byproduct. Catalytic bromination systems or the use of bromide salts with a recyclable oxidant are being explored.

In cross-coupling reactions, sustainability can be enhanced by:

Catalyst Choice: Using highly active catalysts at very low loadings to minimize metal contamination in the final product and reduce cost. The use of palladium nanoparticles or catalysts on solid supports can facilitate recovery and reuse.

Solvent Selection: Replacing hazardous solvents like dioxane or toluene with greener alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF).

Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.

By integrating these principles, the synthesis of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole and its analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 2 Methylbut 3 En 2 Yl Thiazole

Reactivity of the Thiazole (B1198619) Nucleus

The thiazole ring in 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. The presence of the electronegative nitrogen and sulfur atoms deactivates the ring towards electrophilic attack while rendering the ring's protons acidic and susceptible to deprotonation. The bromine atom at the C-4 position further modifies this reactivity, serving as a handle for various substitution and coupling reactions.

Reactivity of the C-Br Bond at C-4 (e.g., towards nucleophilic substitution, reductive debromination)

The carbon-bromine bond at the C-4 position of the thiazole ring is a key site of reactivity. While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the electron-deficient nature of the thiazole ring can facilitate such reactions with potent nucleophiles. The precise conditions required, such as high temperatures or the use of a strong base, would depend on the nature of the incoming nucleophile.

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 with a palladium catalyst) or metal-based reducing systems like zinc dust in acetic acid. This reaction is useful for accessing the corresponding debrominated thiazole derivative.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. The heteroatoms draw electron density away from the ring carbons, deactivating them towards attack by electrophiles. When such reactions do occur, they are typically sluggish and require harsh conditions. The directing effects of the existing substituents—the bromo group at C-4 and the alkyl group at C-2—would influence the position of any potential substitution. However, direct electrophilic substitution on the 4-bromothiazole (B1332970) core is not a commonly employed synthetic strategy due to the low reactivity and potential for side reactions.

Lithiation and Halogen Migration Phenomena in Bromothiazoles

A significant aspect of bromothiazole chemistry is their behavior upon treatment with strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures. Instead of simple bromine-lithium exchange at the C-4 position, a phenomenon known as "halogen dance" or halogen migration can occur. This process involves the initial deprotonation at the most acidic position of the ring, which is typically C-5 in 4-bromothiazoles. This leads to the formation of a lithiated intermediate that can then rearrange, often resulting in the migration of the bromine atom.

For 4-bromothiazole derivatives, deprotonation at C-5 followed by a series of steps can lead to the formation of a 5-lithiated-4-bromothiazole, which can then rearrange to a more stable 2-lithiated-4-bromothiazole or undergo other complex transformations. The exact outcome is highly dependent on the reaction conditions, including temperature, solvent, and the specific organolithium reagent used. This reactivity highlights the complex interplay between the acidity of the ring protons and the stability of the various possible organolithium intermediates.

Palladium-Catalyzed Transformations (e.g., homo- and cross-coupling reactions)

The C-4 bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful and versatile method for elaborating the structure of the thiazole core.

Common palladium-catalyzed reactions applicable to 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C-4 position. This is a widely used method for introducing aryl, heteroaryl, or vinyl groups.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene at the C-4 position.

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent at the C-4 position.

Stille Coupling: Reaction with an organostannane reagent to form a C-C bond.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond, providing access to 4-aminothiazole derivatives.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and depends on the specific coupling partners being used.

Reactivity of the 2-(2-Methylbut-3-en-2-yl) Side Chain

The side chain at the C-2 position possesses a terminal double bond, which is a site of high electron density and is therefore susceptible to attack by electrophiles. This provides a reactive handle that is orthogonal to the chemistry of the thiazole ring itself, allowing for selective modifications of the side chain without affecting the core.

Electrophilic Additions to the Terminal Alkene

The terminal alkene of the 2-(2-methylbut-3-en-2-yl) group readily undergoes electrophilic addition reactions. A variety of electrophiles can be added across the double bond, leading to a range of functionalized derivatives. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophilic species adds to the less substituted carbon of the double bond (the terminal CH2), and the nucleophilic part adds to the more substituted carbon.

Table 1: Potential Electrophilic Addition Reactions on the Side Chain

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Hydrohalogenation | H-X (e.g., HBr, HCl) | Addition of hydrogen and a halogen across the double bond. |

| Hydration | H2O, H+ (acid catalyst) | Addition of water to form an alcohol. |

| Halogenation | X2 (e.g., Br2, Cl2) | Addition of two halogen atoms across the double bond. |

| Oxymercuration-Demercuration | 1. Hg(OAc)2, H2O 2. NaBH4 | Markovnikov hydration to form an alcohol, avoiding carbocation rearrangements. |

| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | Anti-Markovnikov hydration to form a primary alcohol. |

| Epoxidation | m-CPBA or other peroxy acids | Formation of an epoxide (oxirane) ring. |

| Dihydroxylation | OsO4 (catalytic), NMO or cold, dilute KMnO4 | Addition of two hydroxyl groups to form a diol. |

These reactions demonstrate the synthetic utility of the alkene side chain, allowing for the introduction of a wide array of functional groups onto the molecule, complementary to the transformations possible on the thiazole nucleus.

Cycloaddition Reactions Involving the Alkene Moiety

The isopentenyl group in 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole features a terminal double bond, making it a potential dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In this context, the thiazole ring itself, particularly when substituted with electron-donating groups, can act as a diene. The reactivity of alkenylthiazoles in Diels-Alder reactions is well-documented, with the outcome being highly dependent on the nature of the substituents on both the thiazole ring and the dienophile. nih.govacs.org

In the case of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole, the thiazole ring is substituted with a bromine atom at the C4 position and an alkyl group at the C2 position. The bromine atom is an electron-withdrawing group, which generally deactivates the thiazole ring towards electrophilic attack and may reduce its efficacy as a diene in a normal electron demand Diels-Alder reaction. Conversely, the 2-alkyl group is weakly electron-donating.

Studies on 4-alkenylthiazoles have shown that they can act as "in-out" dienes, where the diene moiety includes a double bond from the side chain and one from the heterocyclic ring. researchgate.net For 4-alkenyl-2-aminothiazoles, these cycloadditions proceed with excellent yields and high selectivity. nih.govacs.org While the 2-(2-methylbut-3-en-2-yl) group is not directly conjugated with the thiazole ring, the reactivity of the alkene moiety can be influenced by the electronic properties of the substituted thiazole.

A hypothetical Diels-Alder reaction between 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole and an electron-deficient dienophile, such as maleic anhydride, would be expected to proceed, although potentially requiring elevated temperatures due to the deactivating effect of the 4-bromo substituent. The regioselectivity of such reactions is typically governed by the electronic and steric influences of the substituents on the diene and dienophile. organic-chemistry.org

Interactive Data Table: Hypothetical Diels-Alder Reactions of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole

| Dienophile | Expected Product | Regioselectivity | Conditions |

| Maleic Anhydride | Fused cyclic anhydride | High | Thermal |

| N-Phenylmaleimide | Fused imide adduct | High | Thermal |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Aromatized adduct after dehydrogenation | High | Thermal |

| Tetracyanoethylene (TCNE) | Cyclobutane adduct via [2+2] cycloaddition or zwitterionic intermediate | Dependent on solvent and temperature | Varies |

Oxidative Cleavage and Functional Group Interconversions of the Isopentenyl Group

The terminal alkene of the isopentenyl group in 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole is susceptible to oxidative cleavage by various reagents. This reaction breaks the carbon-carbon double bond and typically yields ketones, aldehydes, or carboxylic acids, depending on the reaction conditions and the work-up procedure. libretexts.orglibretexts.org

Ozonolysis is a common and effective method for cleaving alkenes. wikipedia.orgorganic-chemistry.org Treatment of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole with ozone, followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield a ketone, specifically 4-bromo-2-(2-oxopropyl)thiazole, and formaldehyde (B43269). An oxidative work-up (e.g., with hydrogen peroxide) would lead to the formation of the corresponding carboxylic acid. libretexts.org

Potassium permanganate (B83412) (KMnO4) can also be used for oxidative cleavage. Under strong conditions (hot, concentrated KMnO4), the alkene would be cleaved to form a ketone and, in the case of a terminal alkene, carbon dioxide. Milder, controlled conditions can sometimes be employed to yield diols, which can then be cleaved in a subsequent step using reagents like sodium periodate (B1199274) (NaIO4). researchgate.net This two-step process, often referred to as the Lemieux-Johnson oxidation, can be a milder alternative to ozonolysis. researchgate.net

Functional group interconversions of the isopentenyl group can also be envisaged. For instance, hydroboration-oxidation would lead to the corresponding anti-Markovnikov alcohol, while acid-catalyzed hydration would yield the Markovnikov alcohol. These alcohols could then be further oxidized or converted to other functional groups.

Interactive Data Table: Oxidative Cleavage of the Isopentenyl Group

| Reagent(s) | Work-up | Expected Product(s) |

| 1. O3; 2. (CH3)2S | Reductive | 4-Bromo-2-(2-oxopropyl)thiazole, Formaldehyde |

| 1. O3; 2. H2O2 | Oxidative | 4-Bromo-2-thiazolylacetic acid, CO2 |

| Hot, conc. KMnO4 | Oxidative | 4-Bromo-2-(2-oxopropyl)thiazole, CO2 |

| 1. OsO4 (cat.), NMO; 2. NaIO4 | Gentle | 4-Bromo-2-(2-oxopropyl)thiazole, Formaldehyde |

| 1. KMnO4 (cold, dilute); 2. NaIO4 | Gentle | 4-Bromo-2-(2-oxopropyl)thiazole, Formaldehyde |

Influence of Substituents on Thiazole Reactivity and Regioselectivity

The reactivity and regioselectivity of the thiazole ring in 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole are significantly influenced by the electronic properties of the bromo and isopentenyl substituents. The thiazole ring is generally considered electron-rich compared to benzene, but its reactivity towards electrophiles is position-dependent. pharmaguideline.com

The C5 position of the thiazole ring is typically the most nucleophilic and therefore the most susceptible to electrophilic substitution. pharmaguideline.com The C2 position is the most electron-deficient and prone to nucleophilic attack or deprotonation. pharmaguideline.com The C4 position has intermediate reactivity.

The 2-(2-methylbut-3-en-2-yl) substituent is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect (+I). This electron-donating nature would slightly activate the thiazole ring, particularly at the C5 position.

In reactions involving nucleophilic attack on the thiazole ring, the electron-withdrawing nature of the 4-bromo substituent would make the C4 position more susceptible to nucleophilic aromatic substitution, potentially leading to displacement of the bromide ion, although such reactions on the thiazole ring generally require strong nucleophiles or activation. pharmaguideline.com

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms for key transformations of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole is crucial for predicting and controlling the outcomes of its reactions.

Diels-Alder Reaction Mechanism:

The cycloaddition reactions of alkenylthiazoles have been studied computationally. nih.govnih.gov For a normal electron demand Diels-Alder reaction, the mechanism is typically concerted, proceeding through a single transition state. organic-chemistry.org In the case of 4-alkenylthiazoles, the reaction can be highly asynchronous, meaning that the formation of the two new sigma bonds is not simultaneous. nih.gov

A proposed mechanism for the reaction of an alkenylthiazole with a dienophile like N-phenylmaleimide involves the thiazole acting as the diene. The reaction could proceed through a concerted but asynchronous transition state where the initial interaction is between the C5 of the thiazole and one of the alkene carbons of the dienophile. acs.org Computational studies on similar systems suggest that a stepwise mechanism involving a zwitterionic intermediate can also be a viable pathway, especially when the dienophile is highly polarized or when there is significant charge stabilization possible. nih.govacs.org The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) and steric factors.

Oxidative Cleavage (Ozonolysis) Mechanism:

The mechanism of ozonolysis, as proposed by Criegee, involves a [3+2] cycloaddition of ozone to the alkene double bond to form a primary ozonide (molozonide). wikipedia.orgorganic-chemistry.org This intermediate is unstable and rapidly rearranges through a retro-[3+2] cycloaddition to form a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation via another [3+2] cycloaddition to form a more stable secondary ozonide (isozonide). The final products are obtained upon work-up of this secondary ozonide. A reductive work-up cleaves the ozonide to yield aldehydes and/or ketones, while an oxidative work-up leads to carboxylic acids and/or ketones. libretexts.org

For 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole, the ozonolysis of the terminal double bond would initially form formaldehyde and a carbonyl oxide derived from the rest of the molecule. This would then lead to the formation of the secondary ozonide, which upon reductive work-up would yield 4-bromo-2-(2-oxopropyl)thiazole and formaldehyde.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 2 2 Methylbut 3 En 2 Yl Thiazole and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (e.g., 1H, 13C, 2D NMR techniques)

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole in solution. ipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the precise connectivity and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For the title compound, the spectrum is expected to show a distinct singlet for the proton at the C5 position of the thiazole (B1198619) ring. The chemical shift of this proton is influenced by the adjacent bromine atom. The 2-methylbut-3-en-2-yl side chain would produce characteristic signals: a doublet of doublets for the terminal vinyl proton (=CH), two doublets for the geminal vinyl protons (=CH₂), and a sharp singlet for the two equivalent methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are characteristic, with the C4 carbon being significantly influenced by the directly attached bromine atom. asianpubs.org The signals for the quaternary, methine, methylene (B1212753), and methyl carbons of the side chain would also appear in their expected regions.

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the coupling between the vinyl protons of the butenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton (e.g., C5-H5, and the CH and CH₂ of the side chain).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the thiazole ring and the side chain, for example, by showing a correlation from the methyl protons of the side chain to the C2 carbon of the thiazole ring.

The following table provides predicted NMR chemical shifts for 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole based on data from analogous structures. asianpubs.orgrsc.orgnih.gov

| Position | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| Thiazole C2 | - | ~170-175 | Quaternary C, attached to S and N |

| Thiazole C4 | - | ~115-120 | Quaternary C, attached to Br |

| Thiazole C5-H | ~7.5-7.8 | ~118-122 | Singlet |

| Side Chain C(CH₃)₂ | - | ~40-45 | Quaternary C |

| Side Chain CH₃ | ~1.4-1.6 | ~28-32 | Singlet (6H) |

| Side Chain =CH- | ~5.9-6.1 | ~140-145 | Doublet of doublets (dd) |

| Side Chain =CH₂ | ~5.0-5.3 | ~112-116 | Two doublets (d) |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation (e.g., HRMS, LC-MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. ijpsm.com For 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole (C₈H₁₀BrNS), HRMS would confirm its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at M⁺ and M+2. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it ideal for analyzing the compound from a reaction mixture. nih.gov

The fragmentation pathway can be elucidated using tandem mass spectrometry (MS/MS). The electron impact (EI) or electrospray ionization (ESI) induced fragmentation of bromothiazoles typically involves cleavage of the side chain and/or fragmentation of the heterocyclic ring. researchgate.netmdpi.com For the title compound, expected fragmentation could include:

Loss of a methyl radical (•CH₃) from the side chain.

Loss of the entire butenyl group.

Cleavage of the C2-side chain bond.

Fission of the thiazole ring.

| Ion/Fragment | Predicted m/z | Remarks |

|---|---|---|

| [M]⁺ (⁷⁹Br) | 246.97 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺ (⁸¹Br) | 248.97 | Molecular ion with ⁸¹Br isotope |

| [M - CH₃]⁺ | 231.95 / 233.95 | Loss of a methyl group |

| [M - C₄H₇]⁺ | 191.93 / 193.93 | Loss of the butenyl group |

| [C₄H₂BrNS]⁺ | 178.92 / 180.92 | 4-Bromothiazole (B1332970) cation radical |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, UPLC, Chiral HPLC)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of synthesized compounds.

HPLC and UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole. nih.gov A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Purity is assessed by integrating the peak area of the compound, which should ideally appear as a single, sharp peak, and comparing it to the total area of all peaks detected by a UV-Vis detector. UPLC offers higher resolution and faster analysis times compared to conventional HPLC due to the use of smaller stationary phase particles.

Chiral HPLC: The title compound, 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole, is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule (for example, by modification of the side chain), chiral HPLC would be the method of choice for separating the resulting enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Alternatively, chiral mobile phase additives can be used with an achiral column to form transient diastereomeric complexes that can be separated. youtube.com The ability to isolate and test individual enantiomers is critical in pharmaceutical development, as they often exhibit different biological activities.

| Technique | Primary Application | Stationary Phase Example | Remarks |

|---|---|---|---|

| HPLC / UPLC | Purity assessment, Quantification | Reversed-Phase (C18, C8) | Standard method for quality control of the final compound and reaction monitoring. nih.gov |

| Chiral HPLC | Separation of enantiomers | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Applicable only to chiral derivatives of the title compound. nih.govchromatographyonline.com |

| Preparative HPLC | Purification | Reversed-Phase (C18) | Used to isolate the pure compound from reaction byproducts on a larger scale. |

Time-Resolved Spectroscopic Studies for Investigating Excited States and Reaction Dynamics of Bromothiazoles

Time-resolved spectroscopy encompasses a range of pump-probe techniques used to study dynamic processes that occur on extremely short timescales (femtoseconds to nanoseconds). wikipedia.orgrp-photonics.com These methods are used to investigate the behavior of molecules after they have been promoted to an electronic excited state by absorbing a photon, typically from a pulsed laser. youtube.com

For bromothiazole derivatives, these techniques can provide insight into:

Excited-State Lifetime: Measuring the rate of decay of the excited state back to the ground state.

Photophysical Pathways: Differentiating between competing decay processes such as fluorescence (emission of light) and non-radiative decay.

Intersystem Crossing (ISC): Monitoring the transition from a singlet excited state to a triplet excited state. The presence of the bromine atom, a "heavy atom," is known to significantly enhance the rate of ISC. This effect can dramatically alter the photochemistry of the molecule by populating the triplet state, which often has a longer lifetime and different reactivity compared to the singlet state. nih.gov

Reaction Dynamics: Observing the formation of transient intermediates in photochemical reactions. nih.gov

A typical technique is transient absorption spectroscopy, where a "pump" pulse excites the sample and a delayed "probe" pulse measures the absorption spectrum of the excited species as a function of the delay time. youtube.com

| Technique | Information Obtained | Relevance to Bromothiazoles |

|---|---|---|

| Transient Absorption Spectroscopy | Excited-state absorption spectra, lifetimes, reaction intermediates. nih.gov | Characterize singlet and triplet excited states; study the influence of the bromine atom on decay dynamics. |

| Time-Correlated Single Photon Counting (TCSPC) | Fluorescence lifetimes. nih.gov | Quantify the rate of fluorescence and infer rates of competing non-radiative processes like intersystem crossing. |

| Femtosecond Upconversion | Ultrafast fluorescence decay. nih.gov | Investigate initial relaxation processes occurring on the sub-picosecond timescale immediately following excitation. |

X-ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtained)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires the growth of a high-quality, single crystal of the compound, which can sometimes be a challenging step.

If suitable crystals of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole are obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Unambiguous Confirmation of Connectivity: Verifying the molecular structure determined by NMR.

Precise Bond Lengths and Angles: Providing accurate measurements for all bonds and angles within the molecule. researchgate.net

Conformation: Determining the preferred orientation of the 2-methylbut-3-en-2-yl side chain relative to the thiazole ring.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. This can identify non-covalent interactions such as hydrogen bonds, π-π stacking between thiazole rings, or halogen bonding involving the bromine atom, which can influence the material's physical properties. nih.govresearchgate.net

The table below lists typical bond lengths for bromothiazole moieties based on published crystal structures. researchgate.netnih.gov

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

|---|---|---|---|

| C-Br | 1.86 - 1.89 | S-C2-N | ~114-116 |

| S-C2 | 1.71 - 1.74 | C2-N-C4 | ~109-111 |

| N-C2 | 1.30 - 1.33 | N-C4-C5 | ~115-117 |

| N-C4 | 1.37 - 1.39 | C4-C5-S | ~110-112 |

| S-C5 | 1.70 - 1.72 | C5-S-C2 | ~88-90 |

Computational and Theoretical Investigations of 4 Bromo 2 2 Methylbut 3 En 2 Yl Thiazole

Quantum Chemical Calculations for Electronic Structure and Aromaticity (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. DFT has become a standard method for predicting electronic structures in complex organic molecules due to its balance of computational cost and accuracy. nih.gov

For 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole, DFT calculations would be performed to determine its ground-state electronic structure, electron density distribution, and molecular orbitals. These calculations would typically employ a basis set like 6-311G(d,p) or higher to ensure precise results. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The aromaticity of the thiazole (B1198619) ring could be assessed using methods such as the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values calculated at the center of the ring provide a quantitative measure of aromatic character. A negative NICS value would confirm the aromaticity of the thiazole core in this molecule.

Table 1: Illustrative Electronic Properties Calculated via DFT (Note: The following values are hypothetical examples of what DFT calculations would yield and are for illustrative purposes only.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 Debye | Measure of the overall polarity of the molecule. |

| NICS(0) | -8.5 ppm | Nucleus-Independent Chemical Shift at the ring center; indicates aromatic character. |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. By analyzing the electronic structure obtained from DFT, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map visualizes the electron density on the molecule's surface, with red areas (negative potential) indicating electron-rich regions susceptible to electrophilic attack and blue areas (positive potential) indicating electron-poor regions prone to nucleophilic attack.

To explore specific reaction pathways, transition state theory calculations can be performed. By modeling the energy profile of a proposed reaction, chemists can identify the transition state structures and calculate the activation energy barriers, thereby predicting the feasibility and kinetics of a reaction.

Conformational Analysis and Stereochemical Preferences of the Side Chain

The 2-(2-methylbut-3-en-2-yl) side chain of the molecule possesses rotational freedom around the single bond connecting it to the thiazole ring. Conformational analysis is the study of the energetics associated with these different spatial arrangements (rotamers). lumenlearning.com

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angle between the side chain and the thiazole ring. This process identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states). libretexts.org The stability of different conformations is governed by factors like steric hindrance and torsional strain. libretexts.org For the 2-methylbut-3-en-2-yl group, the analysis would reveal the preferred orientation of the vinyl and methyl groups relative to the thiazole ring to minimize steric clashes. The results are typically visualized in a potential energy diagram, plotting energy versus the dihedral angle.

Table 2: Example of Conformational Energy Analysis (Note: Data is for illustrative purposes to show the output of such an analysis.)

| Conformer | Dihedral Angle (Ring-C-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Staggered 1 | 60° | 0.0 | Most Stable |

| Eclipsed 1 | 120° | +3.5 | Transition State |

| Staggered 2 | 180° | +0.8 | Local Minimum |

| Eclipsed 2 | 240° | +4.0 | Highest Energy |

Intermolecular Interactions and Crystal Packing Analysis

While no crystal structure for 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole has been reported, computational methods can offer insights into its potential intermolecular interactions, which govern its physical properties in the solid state. If a crystal structure were determined, computational analysis could be used to quantify the strength of various non-covalent interactions, such as halogen bonding (involving the bromine atom), C-H···π interactions, and van der Waals forces.

Spectroscopic Property Simulations (e.g., theoretical NMR, UV-Vis spectra)

Computational chemistry is widely used to predict spectroscopic data, which can aid in the characterization and identification of newly synthesized compounds.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental spectra, can confirm the proposed structure. The predicted shifts for the protons and carbons on the thiazole ring and the alkenyl side chain would provide a theoretical fingerprint of the molecule. acs.orgmdpi.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). acs.org This calculation provides information on the electronic transitions between molecular orbitals, predicting the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths. For this compound, the transitions would likely involve π-π* excitations within the thiazole ring and the vinyl group.

Table 3: Illustrative Predicted Spectroscopic Data (Note: These are examples of the type of data generated from simulations.)

| Spectrum Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (thiazole-H) | 7.2 ppm |

| ¹³C NMR | Chemical Shift (thiazole C-Br) | 125 ppm |

| UV-Vis | λmax | 265 nm |

Advanced Applications and Material Science Potential of 4 Bromo 2 2 Methylbut 3 En 2 Yl Thiazole Derivatives

Role in the Development of Functional Organic Materials (e.g., in conjugated systems, polymers)

The presence of both a bromine atom and an alkenyl group on the thiazole (B1198619) ring of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole makes it a promising building block for functional organic materials, particularly conjugated polymers. The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are instrumental in the synthesis of conjugated polymer backbones. researchgate.netbeilstein-archives.orgresearchgate.net These reactions allow for the systematic extension of the π-conjugated system by coupling the thiazole unit with other aromatic or heteroaromatic moieties.

Thiazole-containing polymers have been investigated for their unique electronic and optical properties, making them suitable for applications in organic electronics. kuey.netnumberanalytics.com For instance, thiazole-based polymers have been incorporated into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). kuey.netbohrium.com The electron-deficient nature of the thiazole ring can influence the electronic characteristics of the resulting polymer, potentially leading to materials with balanced charge-carrier mobilities. A low-bandgap semiconducting polymer incorporating a π-extended thiazole–vinylene–thiazole unit has demonstrated well-balanced ambipolar characteristics with significant hole and electron mobilities, highlighting the potential for thiazole-containing polymers in electronic devices. bohrium.com

The 2-(2-methylbut-3-en-2-yl) substituent offers an additional route for polymerization through its vinyl group. This allows for the creation of polymers with the thiazole unit as a side chain, which could be valuable for modifying the properties of existing polymers or for the development of novel materials with tailored functionalities. The combination of these two reactive sites on a single monomer could enable the synthesis of complex polymer architectures, such as cross-linked or graft copolymers, with potential applications in advanced materials science.

| Compound Name | Application in Functional Organic Materials | Research Finding |

| Thiazole-vinylene-thiazole unit | Low-bandgap semiconducting polymer | Exhibited well-balanced ambipolar characteristics with hole mobility up to 0.11 cm²/V·s and electron mobility up to 0.30 cm²/V·s. bohrium.com |

| Polythiazole | Conjugated polymer | Investigated for its electronic structure and role of the heteroatom in the conduction pathway. arizona.edu |

| 2,5-Bis(4-octylthiazol-2-yl)thieno[3,2-b]thiophene | Thermoelectric conjugated polymer | Used as a monomer for the synthesis of polymers for organic doping applications. mdpi.com |

Catalytic Applications and Ligand Design within the Thiazole Framework

Palladium complexes bearing thiazole-based ligands have been successfully employed as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction. cdnsciencepub.com For example, palladium(II) complexes with phenylthiazole ligands have been shown to be effective catalysts for the coupling of aryl halides with boronic acids, demonstrating compatibility with a range of functional groups. cdnsciencepub.com The design of new thiazole derivatives as ligands for palladium(II) has led to the development of powerful catalysts for the synthesis of complex organic molecules under mild conditions, such as ultrasonic irradiation. acs.org

The bromine atom on 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole is a key feature for its potential application in catalysis. Bromo-thiazole derivatives are common starting materials for the synthesis of more complex thiazole-containing structures through cross-coupling reactions. beilstein-archives.orgnih.gov The regioselective nature of these reactions on dibromothiazoles has been exploited to create a variety of 2-substituted 4-bromothiazoles, which are versatile precursors for further functionalization. nih.gov This suggests that the 4-bromo position of the title compound could be selectively functionalized to create novel ligands with tailored steric and electronic properties for specific catalytic applications.

| Catalyst/Ligand | Catalytic Application | Key Features |

| Palladium(II) complexes with phenylthiazole ligands | Suzuki-Miyaura aryl cross-coupling | Air-stable and compatible with various functional groups. cdnsciencepub.com |

| Thiazole-derived Pd(II) complexes | Synthesis of pyrazole-4-carbonitrile derivatives | High product yields under ultrasonic irradiation. acs.org |

| 2-Substituted 4-bromothiazoles | Precursors for ligand synthesis | Synthesized via regioselective Pd(0)-catalyzed cross-coupling of 2,4-dibromothiazole (B130268). nih.gov |

Utilization as Chemical Probes for Investigating Molecular Processes

Thiazole derivatives are widely used in the development of fluorescent probes for the detection and imaging of molecular processes. The thiazole ring is a component of several important fluorescent dyes, such as Thiazole Orange (TO), which exhibits a characteristic 'turn-on' fluorescence response. nih.govmdpi.com This property, where the dye's fluorescence is significantly enhanced upon binding to a target molecule or when its intramolecular torsional movement is restricted, makes it an excellent scaffold for designing sensitive molecular probes. nih.govmdpi.com

The structural framework of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole provides a platform for the development of novel chemical probes. The bromo-substituent can be readily modified through cross-coupling reactions to introduce various functionalities that can act as recognition elements for specific analytes or to tune the photophysical properties of the molecule. researchgate.netbeilstein-archives.org For example, coupling with fluorescent moieties could lead to the creation of ratiometric or FRET-based sensors.

Thiazole-based fluorescent probes have been successfully developed for the sensing of metal ions, such as Zn²⁺, and for monitoring biomolecules. bohrium.comresearchgate.net These probes often rely on the chelation of the metal ion by the thiazole nitrogen and other nearby donor atoms, leading to a change in the fluorescence output. The development of such probes is crucial for understanding the role of these species in various chemical and biological systems, without directly implying therapeutic use. The versatility of the bromothiazole core allows for the synthesis of a wide range of derivatives with tailored sensing capabilities. researchgate.net

| Probe Type | Analyte | Principle of Detection |

| Thiazole Orange (TO) based probes | Biomolecules and metal ions | 'Turn-on' fluorescence response upon restricted intramolecular torsion. nih.govmdpi.com |

| Benzothiazole-based probe L | Zn²⁺ | Selective recognition with a low detection limit and rapid response. bohrium.com |

| Benzo[d]imidazo[2,1-b]thiazole-based sensor (BIT-3) | Zn²⁺ | Selective fluorescence enhancement via chelation-enhanced fluorescence (CHEF). researchgate.net |

Applications in Agrochemical Research (e.g., as intermediates for other active compounds)

The thiazole ring is a key structural motif in a number of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. kuey.netresearchgate.net Thiazole derivatives serve as important intermediates in the synthesis of these active compounds. kuey.netjetir.org The presence of a reactive handle, such as a bromine atom, on the thiazole ring is highly advantageous for the construction of more complex and potent agrochemical agents.

The 4-bromo position on 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole makes it a valuable intermediate for the synthesis of novel agrochemicals. This bromine atom can be displaced or used in cross-coupling reactions to introduce various substituents, allowing for the exploration of a wide chemical space in the search for new active compounds. researchgate.netresearchgate.net For example, the synthesis of 2,4-disubstituted thiazoles often proceeds through a brominated intermediate. researchgate.net

Several commercial pesticides, such as the fungicide Thiabendazole and the insecticide Thiamethoxam, contain the thiazole moiety. researchgate.net The development of new isothiazole–thiazole derivatives has led to the discovery of compounds with excellent fungicidal activity. nih.gov Research in this area often involves the derivatization of a core thiazole structure to optimize its activity against specific pests or pathogens. The title compound, with its reactive bromine and polymerizable side chain, offers multiple avenues for the synthesis of novel agrochemical candidates.

| Agrochemical Class | Example Compound Containing Thiazole Moiety | Role of Thiazole Derivative |

| Fungicides | Thiabendazole, Ethaboxam, Oxathiapiprolin | Core structural component of the active ingredient. researchgate.net |

| Insecticides | Thiamethoxam, Clothianidin | Key pharmacophore for insecticidal activity. researchgate.netnih.gov |

| Herbicides | Methabenzthiazuron, Mefenacet | Found in benzothiazole-based herbicides. researchgate.net |

| Nematicides | Fluensulfone | Thiazole ring is part of the active molecule. researchgate.net |

Future Research Directions for 4 Bromo 2 2 Methylbut 3 En 2 Yl Thiazole Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives is a mature field, yet there remains a continuous demand for more efficient, sustainable, and versatile methods. The classical Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, is a cornerstone of thiazole preparation. researchgate.netyoutube.com However, modern synthetic chemistry is moving towards greener and more atom-economical approaches.

Future research in the synthesis of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole and its analogs could focus on:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and waste reduction. researchgate.net Developing an MCR for this specific thiazole would be a significant advancement.

Catalytic C-H Activation/Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. Research into catalytic systems that can selectively introduce the 2-(2-methylbut-3-en-2-yl) group or the bromine atom onto a pre-existing thiazole core would be highly valuable.

Flow Chemistry: Continuous flow synthesis offers benefits such as improved safety, scalability, and reaction control. Adapting and optimizing the synthesis of this compound for flow reactors could enable more efficient and reproducible production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. researchgate.net | Identification of suitable starting materials and catalysts. |

| C-H Activation | Atom economy, reduced number of synthetic steps. | Development of selective and robust catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Reactor design and optimization of reaction parameters. |

Exploration of Unconventional Reactivity Pathways and Functionalization Strategies

The bromine atom and the terminal alkene functionality in 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole are key handles for further chemical transformations. Exploring the reactivity of these groups can lead to a diverse library of new compounds with potentially interesting properties.

Future research directions include:

Cross-Coupling Reactions: The bromo group at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. researchgate.netmdpi.com This would allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, thereby tuning the electronic and steric properties of the molecule.

Functionalization of the Alkene: The vinyl group is susceptible to a variety of transformations, including epoxidation, dihydroxylation, and metathesis reactions. These reactions can introduce new functional groups and expand the structural diversity of the derivatives.

Photoredox Catalysis: This emerging field utilizes visible light to initiate radical reactions, enabling transformations that are often difficult to achieve with traditional methods. The alkene and the bromo-thiazole moiety could both be amenable to functionalization under photoredox conditions.

Rational Design of New Thiazole-Based Scaffolds with Tunable Properties

The thiazole nucleus is a versatile scaffold that can be systematically modified to fine-tune its physicochemical and biological properties. nih.govnih.gov The rational design of new scaffolds based on 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole is a promising area for the development of new materials and therapeutic agents.

Key strategies for scaffold design include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved activity or reduced side effects. For instance, the bromine atom could be replaced with other halogens or a trifluoromethyl group.

Molecular Hybridization: Combining the thiazole core with other pharmacologically active moieties can result in hybrid molecules with dual or synergistic activities. nih.gov

Constrained Analogs: Introducing conformational constraints, for example, by cyclizing the butenyl side chain onto the thiazole ring, can lead to more potent and selective compounds by locking them into a bioactive conformation.

| Design Strategy | Objective | Example Modification |

| Bioisosteric Replacement | Modulate potency, selectivity, and pharmacokinetic properties. | Replace bromine with chlorine or a trifluoromethyl group. |

| Molecular Hybridization | Achieve synergistic or dual biological activities. nih.gov | Link the thiazole to another known bioactive scaffold. |

| Conformational Constraint | Enhance potency and selectivity. | Cyclization of the butenyl side chain. |

Advanced Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. physchemres.org In the context of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole, computational methods can provide valuable insights and guide experimental work.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. physchemres.org This can help in understanding reaction mechanisms and predicting the outcome of chemical reactions.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the binding mode of the compound to the target protein. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to estimate binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Studies: By building a library of derivatives and measuring their activity, QSAR models can be developed to identify the key structural features that are important for activity. This can guide the design of more potent compounds.

Integration into Supramolecular Assemblies and Nanoscale Architectures

Thiazole-containing molecules have been utilized as building blocks for the construction of supramolecular assemblies and functional nanomaterials. nih.govresearchgate.net The unique structure of 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole, with its potential for directional interactions and further polymerization, makes it an interesting candidate for these applications.

Future research could explore:

Self-Assembling Monolayers (SAMs): The thiazole nitrogen and sulfur atoms can coordinate to metal surfaces, potentially allowing the formation of ordered SAMs. The terminal alkene could then be used for post-assembly modification.

Conjugated Polymers: Polymerization of the vinyl group could lead to the formation of novel conjugated polymers with interesting optical and electronic properties. The bromo-thiazole moiety would be incorporated as a pendant group, influencing the polymer's properties.

Metal-Organic Frameworks (MOFs): The thiazole nitrogen can act as a ligand for metal ions, suggesting that derivatives of this compound could be used as building blocks for the construction of MOFs with tailored pore sizes and functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via bromination of precursor thiazoles using reagents like CuBr and n-butyl nitrite in acetonitrile, followed by purification via chromatography (e.g., silica gel with heptane/ethyl acetate) . Optimization involves varying solvents, catalysts, and temperature. For example, heating to 333 K accelerates reaction completion within 15 minutes . Reaction yields (e.g., 53% in ) and purity are monitored using TLC and elemental analysis. Statistical experimental design (e.g., factorial design) can minimize trial-and-error approaches by systematically testing variables like stoichiometry and solvent polarity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in data resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing shifts to similar thiazole derivatives (e.g., 8.16 ppm for thiazole protons in ).

- IR : Confirm functional groups (e.g., C-Br stretch near 600–700 cm⁻¹).